Phenanthrene-3,4-diol
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Biotransformation Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants originating from both natural processes and human activities. nih.gov Due to the carcinogenic and mutagenic properties of many PAHs, their fate in the environment is a subject of intense research. nih.govoup.com Biotransformation, the process by which microorganisms degrade these complex molecules, is a key area of this research. mdpi.com
Phenanthrene (B1679779), a three-ringed PAH, is often used as a model compound in these studies because its structure includes both a "bay-region" and a "K-region," features that are also found in more potent carcinogens like benzo[a]pyrene. nih.govethz.ch The study of its degradation provides valuable insights into the metabolic pathways and enzymatic mechanisms that may be involved in the breakdown of more complex PAHs. nih.govethz.ch The initial step in the aerobic bacterial degradation of phenanthrene often involves the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form a cis-dihydrodiol. nih.govmdpi.com One of the primary products of this initial oxidation is cis-3,4-dihydroxy-3,4-dihydrophenanthrene. mdpi.comasm.org This dihydrodiol is then further metabolized, often through dehydrogenation, to yield Phenanthrene-3,4-diol. nih.govmdpi.com
Significance of Phenanthrene Diols as Key Metabolic Intermediates in Environmental and Microbial Systems
Phenanthrene diols, particularly this compound, are crucial intermediates in the metabolic pathways of phenanthrene degradation by a diverse range of bacteria. nih.govresearchgate.net The formation of these diols is a critical step that prepares the stable aromatic ring for subsequent cleavage and further breakdown. mdpi.com The metabolic fate of this compound can vary depending on the microbial species and the specific enzymatic machinery it possesses. ethz.chresearchgate.net
In many bacteria, this compound undergoes ring cleavage, which can occur through either ortho- or meta-cleavage pathways. mdpi.comnih.gov These pathways lead to the formation of different downstream metabolites. For instance, the degradation of this compound can lead to the production of 1-hydroxy-2-naphthoic acid, a central metabolite that can be further channeled into either the phthalate (B1215562) or naphthalene (B1677914) degradation pathways. mdpi.comnih.govresearchgate.net The diversity of these metabolic routes highlights the adaptability of microorganisms in utilizing PAHs as a source of carbon and energy. nih.gov The identification and quantification of this compound and its subsequent metabolites are therefore essential for understanding the complete biodegradation pathway of phenanthrene in various environmental and microbial systems. mdpi.comnih.gov
Scope and Research Objectives Pertaining to this compound Transformations
Research focused on this compound transformations aims to achieve a detailed understanding of the enzymatic and molecular processes involved in its degradation. Key research objectives include:
Identification and Characterization of Enzymes: A primary goal is to isolate, purify, and characterize the specific enzymes responsible for the formation and subsequent breakdown of this compound. This includes dioxygenases that catalyze the initial hydroxylation of phenanthrene, dehydrogenases that convert the dihydrodiol to the diol, and ring-cleavage dioxygenases that break open the aromatic ring of this compound. mdpi.comasm.orgnih.gov
Elucidation of Metabolic Pathways: Researchers aim to map the complete metabolic pathways originating from this compound in different microorganisms. nih.govresearchgate.net This involves identifying all the intermediate metabolites and understanding the sequence of reactions that lead to the eventual mineralization of the compound to carbon dioxide and water. mdpi.com
Investigation of Regulatory Mechanisms: Understanding how the genes encoding the degradative enzymes are regulated is another important research area. This includes studying the induction of these genes in the presence of phenanthrene and other PAHs.
Application in Bioremediation: A long-term objective is to leverage the knowledge of this compound metabolism for practical applications in bioremediation. By understanding the metabolic capabilities of different microorganisms, it may be possible to develop more effective strategies for cleaning up PAH-contaminated environments. mdpi.com
The study of this compound provides a critical window into the complex world of PAH biotransformation. Continued research in this area will not only enhance our fundamental understanding of microbial metabolism but also contribute to the development of sustainable solutions for environmental pollution.
Research Findings on Phenanthrene Degradation
| Microorganism | Key Findings | Reference |
| Stenotrophomonas maltophilia C6 | Degrades phenanthrene via initial dioxygenation at the 1,2-, 3,4-, and 9,10-C positions, with the 3,4-dioxygenation pathway being the most dominant. The resulting phenanthrene diols are further metabolized through both ortho- and meta-cleavage. | nih.gov |
| Sphingobium yanoikuyae SJTF8 | Efficiently degrades high concentrations of phenanthrene, with cis-3,4-dihydrothis compound identified as the first-step intermediate. The degradation pathway proceeds through dehydrogenation to this compound, followed by ring cleavage. | mdpi.comnih.gov |
| Photosynthetic Bacterial Consortium (dominated by Fischerella sp.) | Phenanthrene degradation starts with the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene, which is then oxidized to 3,4-dihydroxyphenanthrene. This is subsequently cleaved to form 1-hydroxy-2-naphthoic acid. | mdpi.com |
| Mycobacterium sp. strain PYR-1 | Degrades phenanthrene through multiple pathways, including the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene via dioxygenation at the C-3 and C-4 positions. This intermediate is further metabolized to 1-hydroxy-2-naphthoic acid. | asm.orgnih.govsigmaaldrich.com |
| Ochrobactrum sp. strain PWTJD | Utilizes a pathway involving the meta-cleavage of 2-hydroxy-1-naphthoic acid, an isomer of the more commonly observed 1-hydroxy-2-naphthoic acid, indicating alternative routes in phenanthrene degradation. | oup.com |
| Phanerodontia chrysosporium | This white-rot fungus metabolizes phenanthrene to various hydroxylated products, including phenanthrene trans-3,4- and trans-9,10-dihydrodiols, through the action of monooxygenases and epoxide hydrolases. | asm.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
478-71-7 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-3,4-diol |
InChI |
InChI=1S/C14H10O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,15-16H |
InChI Key |
RLZZZVKAURTHCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)O |
Other CAS No. |
478-71-7 |
Origin of Product |
United States |
Chemosynthetic and Biocatalytic Pathways for Phenanthrene 3,4 Diol Research Standards and Derivatives
Chemical Synthesis Methodologies for Phenanthrene-3,4-diol and its Derivatives
Multi-Step Chemical Synthesis Strategies for Isomer Specificity
Achieving isomer specificity in the synthesis of phenanthrene (B1679779) diols is a significant challenge due to the multiple possible positions for hydroxylation on the phenanthrene core. General synthetic strategies for phenanthrenes, such as the Bardhan-Sengupta, Haworth, and Pschorr syntheses, provide the foundational backbone which can then be functionalized. csjmu.ac.invulcanchem.commdpi.com
A common approach to introduce hydroxyl groups at specific positions involves the functionalization of a pre-existing phenanthrene or a suitable precursor. For instance, the synthesis of phenanthrene-3,4-dicarboxylic acid utilizes this compound as an intermediate. acs.org This suggests a pathway where phenanthrene is first oxidized to the diol, which is then carboxylated. acs.org The initial dihydroxylation can be achieved using oxidizing agents like osmium tetroxide, which is known to react with the 3,4-double bond of phenanthrene. acs.orgbiomedres.us Another strategy involves the use of more elaborate precursors, such as 4-methoxybenzo[c]phenanthrene, which can serve as a key intermediate for the preparation of specific diol epoxides, highlighting the tailored, multi-step nature of these syntheses. atamanchemicals.com
More complex phenanthrene diol derivatives have been synthesized through multi-step sequences. For example, the synthesis of 8,13-Dichlorodibenzo[c,g]this compound was accomplished from a dimethoxy precursor via a demethylation reaction using boron tribromide (BBr3). orgsyn.org Such methods, while developed for substituted derivatives, establish a proof of principle for targeted synthesis and functional group manipulation on the phenanthrene scaffold.
Stereoselective Synthesis Approaches for Chiral Diols
The synthesis of specific chiral diols is of great interest, particularly for studying the stereoselective processes in biological systems. While direct asymmetric synthesis of this compound is not widely reported, methods developed for related chiral phenanthrene diols provide valuable insights.
A notable strategy involves a "chiral relay race" where the point chirality of an optically active dihydrophenanthrene-9,10-diol is transferred to axial chirality in a biaryl diketone through oxidative ring-opening. atamanchemicals.comthieme-connect.comthieme-connect.com This process begins with the asymmetric arylation of phenanthrene-9,10-dione to produce an optically active α-hydroxy phenanthrenone, which is then converted to the chiral diol. atamanchemicals.com Although this specific example yields a different isomer, the principle of using a chiral precursor to direct the stereochemistry of the final product is broadly applicable.
Enantiomerically pure trans-diols, such as 3,4-dihydrodibenzo[c,g]this compound derivatives, have been synthesized through the pinacol (B44631) coupling of axially chiral 2,2′-biaryldiketones. nih.govvulcanchem.com In these reactions, the axial chirality of the starting material is stereospecifically transferred to the two new stereogenic centers of the diol product. nih.govvulcanchem.com These advanced stereoselective methods are critical for preparing specific enantiomers of diols to investigate their unique biological activities.
Precursor-based Synthesis and Purification for Experimental Reference Material
The generation of this compound as an experimental reference standard is often accomplished through precursor-based synthesis or by leveraging biological systems for its production, followed by rigorous purification. For instance, racemic this compound has been synthetically prepared for use in studies investigating its metabolic products. organic-chemistry.org
The synthesis of labeled compounds, such as [¹³C₆]Phenanthrene-(3R, 4R)-diol, for use as internal standards in quantitative analysis, highlights the importance of precursor-based methods. grantome.com This specific diol was prepared through the metabolism of [¹³C₆]Phe by human P450 1A1 and epoxide hydrolase, demonstrating a hybrid chemo-enzymatic approach to obtain a highly specific, isotopically labeled reference material. organic-chemistry.orggrantome.com
Purification of the synthesized diols is a critical final step. Techniques such as flash column chromatography are commonly employed to separate the desired diol from reaction byproducts and unreacted starting materials. orgsyn.org For volatile derivatives, gas chromatography (GC) with non-polar capillary columns is an effective analytical and preparative tool. masterorganicchemistry.com The purity and identity of the final product are typically confirmed using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. atamanchemicals.comthieme-connect.com
Biocatalytic Production and Enzymatic Routes to this compound
Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis for producing this compound. Microorganisms have evolved sophisticated enzymatic machinery to degrade PAHs, and these pathways can be harnessed for the targeted production of specific metabolites.
Microbial Transformation Systems for this compound Formation
A wide array of bacteria have been identified that can initiate the degradation of phenanthrene by transforming it into this compound. The initial step is typically a dioxygenation reaction that forms (+)-cis-3,4-dihydrothis compound. biomedres.usmasterorganicchemistry.com This intermediate is then converted to this compound through the action of a dehydrogenase. grantome.commasterorganicchemistry.com
Genera such as Pseudomonas, Sphingobium (including Sphingomonas), Mycobacterium, and Nocardioides are well-known for their ability to degrade phenanthrene via this pathway. biomedres.usorgsyn.orgsigmaaldrich.comchemsrc.com For example, Pseudomonas sp. strain PP2 initiates phenanthrene degradation through double hydroxylation to form 3,4-dihydroxyphenanthrene. Similarly, Sphingobium yanoikuyae SJTF8 was found to produce cis-3,4-dihydrothis compound as the first-step intermediate in phenanthrene degradation. masterorganicchemistry.com In Gram-negative bacteria, dioxygenation at the 3,4-position is the most frequently observed initial attack on the phenanthrene molecule. biomedres.us
Some mutant bacterial strains, which are deficient in the dehydrogenase enzyme, are particularly useful for producing the precursor, cis-dihydrodiol. For instance, a mutant strain of Pseudomonas putida accumulates (+)-cis-3,4-dihydroxy-3,4-dihydrophenanthrene when incubated with phenanthrene. This accumulation allows for the isolation of the dihydrodiol, which can then be used as a substrate for further enzymatic or chemical conversion to this compound.
Microbial Strains Involved in this compound Formation
| Microorganism | Key Intermediate(s) | Reference |
|---|---|---|
| Sphingobium yanoikuyae SJTF8 | cis-3,4-dihydrothis compound, this compound | masterorganicchemistry.com |
| Pseudomonas chlororaphis 23aP | 3,4-cis-dihydrodiols | biomedres.us |
| Pseudomonas sp. DLC-P11 | cis-3,4-dihydroxy-3,4-dihydrophenanthrene, 3,4-dihydroxyphenanthrene | orgsyn.org |
| Stenotrophomonas maltophilia C6 | This compound (major pathway) | vulcanchem.com |
| Mycobacterium sp. ELW1 | cis-3,4-dihydroxy-3,4-dihydrophenanthrene | |
| Alcaligenes faecalis AFK2 | (+)-cis-3,4-dihydroxy-3,4-dihydrophenanthrene, 3,4-dihydroxyphenanthrene | |
| Burkholderia sp. C3 | This compound |
Characterization of Enzymatic Systems (Dioxygenases, Dehydrogenases) Involved in Diol Formation
The biocatalytic conversion of phenanthrene to this compound is a two-step enzymatic process involving a ring-hydroxylating dioxygenase (RHD) and a cis-dihydrodiol dehydrogenase.
Ring-Hydroxylating Dioxygenases (RHDs): These are multicomponent enzyme systems that catalyze the initial, crucial step of adding two hydroxyl groups to the aromatic ring of phenanthrene. The RHD system typically consists of a terminal oxygenase component (often with α and β subunits), a ferredoxin, and a ferredoxin reductase. sigmaaldrich.com The genes encoding these components, such as the phd genes (phdA, phdB, phdC, phdD) in Nocardioides sp. strain KP7, have been identified and characterized. sigmaaldrich.com The terminal oxygenase determines the regio- and stereoselectivity of the hydroxylation, with many bacterial RHDs preferentially attacking the C3 and C4 positions of phenanthrene to form (+)-cis-(3R,4S)-dihydroxy-3,4-dihydrophenanthrene. biomedres.us
Dehydrogenases: The second step involves the aromatization of the cis-dihydrodiol intermediate by an NAD⁺-dependent cis-3,4-dihydrothis compound dehydrogenase (EC 1.3.1.49). grantome.com This enzyme catalyzes the oxidation of (+)-cis-3,4-dihydrothis compound to this compound, producing NADH and H⁺ in the process. grantome.com This dehydrogenase has been purified and characterized from organisms like Alcaligenes faecalis AFK2. The subsequent product, this compound, is then a substrate for ring-cleavage dioxygenases, which continue the degradation cascade. masterorganicchemistry.com
Key Enzymes in this compound Formation
| Enzyme | EC Number | Reaction Catalyzed | Source Organism Example | Reference |
|---|---|---|---|---|
| Phenanthrene Dioxygenase | - | Phenanthrene + O₂ + NADH + H⁺ → (+)-cis-3,4-Dihydrothis compound + NAD⁺ | Nocardioides sp. KP7 | sigmaaldrich.com |
| cis-3,4-Dihydrothis compound Dehydrogenase | 1.3.1.49 | (+)-cis-3,4-Dihydrothis compound + NAD⁺ → this compound + NADH + H⁺ | Alcaligenes faecalis AFK2 |
Optimization of Biocatalytic Processes for Research Applications
The production of this compound for research purposes through biocatalysis necessitates the fine-tuning of multiple interdependent factors. Optimization strategies focus on enhancing the efficiency, yield, and purity of the target compound by manipulating the biological components and the reaction environment. These strategies range from the selection and modification of microbial strains and enzymes to the adjustment of physical and chemical process parameters.
Microbial Strain and Enzyme Selection
The foundation of an effective biocatalytic process is the choice of the microorganism or the specific enzymes involved. Bacteria are the primary focus for phenanthrene degradation, initiating the process via dioxygenation at various positions on the phenanthrene molecule. researchgate.net The degradation pathway typically begins with the action of a dioxygenase, which incorporates molecular oxygen into the aromatic ring to form a cis-dihydrodiol. mdpi.com Specifically for the desired product, dioxygenation occurs at the C-3 and C-4 positions to yield cis-3,4-dihydrothis compound. mdpi.comscienceopen.com This intermediate is then converted to this compound by the enzyme cis-3,4-dihydrothis compound dehydrogenase. wikipedia.org
Various bacterial genera, including Sphingobium, Burkholderia, and Pseudomonas, have demonstrated the ability to degrade phenanthrene. researchgate.netmdpi.commdpi.com However, their efficiency and metabolic pathways can differ significantly. For instance, Sphingobium yanoikuyae SJTF8 has been identified as a highly efficient strain, capable of degrading over 98% of 500 mg/L phenanthrene within four days, with cis-3,4-dihydrothis compound confirmed as the primary initial intermediate. mdpi.com In contrast, Burkholderia sp. C3 initiates degradation through dioxygenation at both the C-1,2 and C-3,4 positions. researchgate.net This highlights the importance of selecting a strain that preferentially utilizes the 3,4-dioxygenation pathway to maximize the yield of the desired precursor.
Manipulation of Culture and Reaction Conditions
Optimizing the environmental conditions of the biocatalytic process is crucial for maximizing both microbial growth and enzymatic activity. Key parameters include substrate concentration, pH, temperature, and the presence of co-substrates or inhibitors.
The concentration of phenanthrene as the substrate directly influences the rate of degradation. Studies on S. yanoikuyae SJTF8 have shown that degradation efficiency varies with the initial phenanthrene concentration. mdpi.com While the strain can completely degrade concentrations of 250 mg/L and 500 mg/L, the time required increases with concentration, suggesting potential substrate inhibition or limitations in the speed of intermediate metabolism at higher levels. mdpi.com Similarly, the presence of other chemicals, such as heavy metals, can impact the process. Notably, strain SJTF8 exhibits significant tolerance to heavy metals like Cu²⁺, Zn²⁺, and Cd²⁺, maintaining high degradation efficiency even in their presence, which is a valuable trait for processes involving non-sterile or complex media. mdpi.com
The table below summarizes the effect of initial phenanthrene concentration and the presence of heavy metals on the degradation efficiency by S. yanoikuyae SJTF8.
| Condition | Concentration | Time | Phenanthrene Degradation (%) | Reference |
|---|---|---|---|---|
| Phenanthrene | 50 mg/L | 48 h | >99.0% | mdpi.com |
| Phenanthrene | 250 mg/L | 60 h | Complete | mdpi.com |
| Phenanthrene | 500 mg/L | 72 h | Complete | mdpi.com |
| Phenanthrene + Cu²⁺ | 250 mg/L + 0.30 mM | 48 h | ~100% | mdpi.com |
| Phenanthrene + Zn²⁺ | 250 mg/L + 1.15 mM | 48 h | ~100% | mdpi.com |
| Phenanthrene + Cd²⁺ | 250 mg/L + 0.01 mM | 48 h | >99% | mdpi.com |
Enzyme Engineering and Cell-Free Systems
For more precise control over the production of this compound, research applications can benefit from enzyme engineering and the use of cell-free biocatalytic systems. nih.gov These approaches circumvent the complexities of whole-cell metabolism, such as competing metabolic pathways and cellular regulation. nih.gov
Enzyme engineering, particularly through site-directed mutagenesis, offers a powerful tool to alter the properties of key enzymes like dioxygenases. asm.org A significant challenge in producing this compound is the potential for the initial dioxygenase attack to occur at other positions, leading to isomers like phenanthrene-1,2-diol or phenanthrene-9,10-diol. researchgate.netscienceopen.com Research on naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. has demonstrated that its regioselectivity can be dramatically altered by mutating specific amino acids in the active site. The wild-type NDO produces a 9:1 mixture of cis-phenanthrene 3,4-dihydrodiol and cis-phenanthrene 1,2-dihydrodiol. However, by changing a single amino acid (F352V), the selectivity was reversed, yielding 83% cis-phenanthrene 1,2-dihydrodiol. asm.org This principle can be applied to engineer dioxygenases that exhibit higher fidelity for the 3,4-position of phenanthrene, thereby channeling the metabolic flux almost exclusively towards the desired this compound precursor.
The table below illustrates the impact of active site mutations in Naphthalene Dioxygenase on the product distribution from phenanthrene oxidation.
| NDO Variant | cis-Phenanthrene 3,4-dihydrodiol (%) | cis-Phenanthrene 1,2-dihydrodiol (%) | cis-Phenanthrene 9,10-dihydrodiol (%) | Reference |
|---|---|---|---|---|
| Wild-Type | 90 | 10 | 0 | asm.org |
| F352V Mutant | 17 | 83 | 0 | asm.org |
| F352L Mutant | Not specified | Not specified | 5 | asm.org |
The use of cell-free systems, where isolated and purified enzymes are used, further intensifies process control. nih.gov This allows for the optimization of each enzymatic step independently and avoids the loss of intermediates to other cellular pathways. While this approach requires the addition and recycling of cofactors like NAD⁺, it offers a direct and highly controllable route to synthesizing specific research standards like this compound. wikipedia.orgnih.gov
Mechanistic Elucidation of Phenanthrene 3,4 Diol Reactivity and Subsequent Transformations
Enzymatic Dehydrogenation and Oxidative Ring-Cleavage Pathways
In many bacteria, the aerobic degradation of phenanthrene (B1679779) begins with the oxidation of the aromatic ring by a dioxygenase enzyme, forming cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.govfrontiersin.org This intermediate is then acted upon by a dehydrogenase to produce phenanthrene-3,4-diol. nih.govwikipedia.orgwikipedia.org
The enzyme responsible for the conversion of (+)-cis-3,4-dihydrothis compound to this compound is cis-3,4-dihydrothis compound dehydrogenase. wikipedia.orgwikipedia.org This oxidoreductase utilizes NAD+ as an acceptor, producing NADH and H+ in the process. wikipedia.orgwikipedia.org Studies on this enzyme have been conducted in various microorganisms, including Alcaligenes faecalis AFK2, where it has been purified and its properties characterized. wikipedia.org
Human aldo-keto reductases (AKRs) are also capable of oxidizing PAH trans-dihydrodiols. For instance, rat liver dihydrodiol dehydrogenase (AKR1C9) has been shown to oxidize racemic benzo[c]phenanthrene-3,4-dihydrodiol with a kcat/Km of 39 min⁻¹ mM⁻¹. nih.gov The human AKR1C4 enzyme exhibits a kcat/Km of 8.2 min⁻¹ mM⁻¹ for the same substrate. nih.gov While these are not this compound, they demonstrate the capability of this enzyme family to act on similar structures.
Table 1: Kinetic Parameters of Dihydrodiol Dehydrogenases
| Enzyme | Substrate | kcat/Km (min⁻¹ mM⁻¹) | Source Organism/Tissue |
|---|---|---|---|
| AKR1C9 | Racemic Benzo[c]phenanthrene-3,4-dihydrodiol | 39 | Rat Liver |
| AKR1C4 | Racemic Benzo[c]phenanthrene-3,4-dihydrodiol | 8.2 | Human Liver |
Once formed, this compound can undergo ring cleavage through two primary enzymatic pathways: meta-cleavage and ortho-cleavage. nih.govmdpi.com These pathways are catalyzed by intradiol and extradiol ring-cleaving dioxygenases. researchgate.net
Meta -cleavage (extradiol cleavage) involves the breaking of the bond adjacent to the two hydroxyl groups. In the case of this compound, this leads to the formation of 4-(1-hydroxy-naphthalen-2-yl)-2-oxo-but-3-enoic acid. nih.govwisdomlib.org The accumulation of metabolites like 7,8-benzocoumarin is often indicative of a dominant meta-cleavage pathway. nih.govnih.govnih.govmdpi.com
Ortho -cleavage (intradiol cleavage) breaks the carbon-carbon bond between the hydroxyl groups. For this compound, this results in the formation of 2-(2-carboxy-vinyl)-naphthalene-1-carboxylic acid. nih.govwisdomlib.org While often a minor route, the detection of this product confirms the occurrence of the ortho-cleavage pathway. nih.gov In some bacterial strains, such as Burkholderia sp. C3, meta-cleavage appears to be the major degradation mechanism for phenanthrene diols. nih.govresearchgate.net
The initial ring-cleavage products of this compound are further metabolized through a series of reactions. mdpi.com A key intermediate formed from the degradation of this compound is 1-hydroxy-2-naphthoic acid. researchgate.netnih.govscienceopen.com This compound can then be channeled into different degradation routes, often converging on central intermediates like naphthalene-1,2-diol. nih.govebi.ac.uk
From naphthalene-1,2-diol, the pathway can proceed via ortho-cleavage to produce trans-2-carboxycinnamic acid, which is then further degraded to phthalic acid. ebi.ac.uk The phthalic acid pathway ultimately leads to intermediates of the tricarboxylic acid (TCA) cycle. mdpi.comscienceopen.com Alternatively, a meta-cleavage pathway can lead to salicylic (B10762653) acid. mdpi.comscienceopen.com The specific pathway utilized can depend on the microorganism. For example, Sphingobium yanoikuyae SJTF8 is proposed to use the salicylic acid pathway. mdpi.com
Table 2: Key Downstream Metabolites from this compound Degradation
| Metabolite | Precursor(s) | Metabolic Pathway |
|---|---|---|
| 1-hydroxy-2-naphthoic acid | This compound cleavage products | Upper catabolic pathway |
| Naphthalene-1,2-diol | 1-hydroxy-2-naphthoic acid | Convergent intermediate |
| Phthalic acid | Naphthalene-1,2-diol | Ortho-cleavage pathway |
| Salicylic acid | Naphthalene-1,2-diol | Meta-cleavage pathway |
| Protocatechuic acid | Phthalic acid | Lower catabolic pathway |
Meta-Cleavage and Ortho-Cleavage Mechanisms of Phenanthrenediols
Non-Enzymatic and Abiotic Transformation Mechanisms in Model Systems
Beyond enzymatic reactions, the transformation of this compound can also be influenced by abiotic factors in the environment.
The stability and reactivity of phenanthrene derivatives can be influenced by pH. For instance, studies on the chemiluminescence of phenanthroline derivatives, which share a similar core structure, show that degradation by hydroxyl radicals is significantly affected by pH, with higher rates observed in basic media. acs.org This suggests that the stability of the phenanthrene ring system, and by extension this compound, could be lower under alkaline conditions where radical production may be enhanced. acs.org Conversely, acidic conditions may suppress the formation of free radicals, potentially increasing the stability of the compound. acs.org
In chemical environments, this compound can be susceptible to oxidation. The reaction of phenanthrene with ozone, a strong oxidant, has been studied, and the rate constants are known to be influenced by pH. nih.gov This indicates that in environments containing chemical oxidants, this compound is likely to undergo transformation. The hydroxyl groups on the aromatic ring would make it more susceptible to oxidation compared to the parent phenanthrene molecule.
Advanced Analytical Methodologies for Phenanthrene 3,4 Diol Research Applications
Chromatographic Separation Techniques for Isomer Resolution and Quantitative Analysis
Chromatographic methods are fundamental in distinguishing phenanthrene-3,4-diol from its other isomers, such as the 1,2- and 9,10-dihydrodiols, and in quantifying its presence in complex biological and environmental matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenanthrene (B1679779) metabolites. nih.govasm.org Method development often involves optimizing the mobile phase composition, column chemistry, and detector settings to achieve adequate separation and sensitivity.
Method Development and Validation: A typical HPLC method for phenanthrene dihydrodiols might utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. mdpi.comjmb.or.krjmb.or.kr For instance, one validated method for quantifying phenanthrenes in plant extracts employed a C18 column with a gradient of 0.1% trifluoroacetic acid in water and acetonitrile at a flow rate of 1.0 mL/min. mdpi.com The column temperature is often maintained at a constant value, for example, 40°C, to ensure reproducibility. mdpi.comjmb.or.kr
Validation of an HPLC method is critical to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. jmb.or.krnih.gov Linearity is assessed by constructing calibration curves over a range of concentrations, with a high coefficient of determination (R²) indicating a good fit. jmb.or.krnih.gov For a series of phenanthrenes, linearity was established in the concentration range of 0.625–20.00 μg/ml with R² values of 0.999. jmb.or.krnih.gov LOD and LOQ values determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov In one study, LODs for phenanthrene derivatives ranged from 0.78 to 0.89 μg/ml, and LOQs ranged from 2.38 to 2.71 μg/ml. nih.gov
Quantitative Analysis: Quantitative analysis of this compound often relies on UV detection, with a common wavelength for phenanthrenes being around 261 nm. jmb.or.krjmb.or.kr Following method validation, the technique can be applied to determine the concentration of the diol in various samples. For instance, HPLC analysis has been used to quantify phenanthrene dihydrodiol metabolites in the urine of smokers and non-smokers, revealing significantly higher levels in smokers. researchgate.net
Isomer Resolution: HPLC is also instrumental in separating different isomers of phenanthrene dihydrodiols. For example, HPLC analysis using a Bondapak CN column with a hexane-ethanol solvent system has been used to separate trans-9,10-dihydroxy-9,10-dihydrophenanthrene, trans-1,2-dihydroxy-1,2-dihydrophenanthrene, and cis-9,10-dihydroxy-9,10-dihydrophenanthrene. asm.org Chiral stationary-phase columns can be employed to separate enantiomers of the trans-dihydrodiols. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hector-M-C18 (250 × 4.6 mm, 5 μm) | mdpi.com |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in water, B: Acetonitrile | mdpi.com |
| Gradient | 0–5 min, 5% B; 5–20 min, 5%–100% B; 20–25 min, 100% B | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Column Temperature | 40 °C | mdpi.comjmb.or.kr |
| Detection Wavelength | 261 nm | jmb.or.krjmb.or.kr |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. up.ptoup.com For polar metabolites like this compound, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. up.ptoup.com
Derivatization Strategies: Silylation is the most common derivatization technique for hydroxylated PAHs. oup.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govoup.comd-nb.infotcichemicals.com This process makes the analytes more volatile and amenable to GC analysis. oup.comtcichemicals.com The derivatization is often carried out at elevated temperatures to ensure complete reaction. d-nb.info
Metabolite Profiling: GC-MS is widely used for metabolite profiling in various biological matrices. nih.govresearchgate.net After enzymatic hydrolysis to release the diols from their conjugated forms (glucuronides or sulfates), the sample is extracted and derivatized before GC-MS analysis. up.pteuropa.eu The mass spectrometer can be operated in either full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification of known compounds. nih.govoup.com For example, in the analysis of hydroxylated phenanthrenes, the molecular ion of the TMS derivative (m/z 266) and its major fragments can be monitored for quantification. oup.comresearchgate.net
Research Findings: GC-MS analysis has been successfully applied to identify and quantify phenanthrene metabolites in various studies. For instance, it was used to identify novel metabolites in the degradation of phenanthrene by Sphingomonas sp., including 5,6-benzocoumarin and 1,5-dihydroxy-2-naphthoic acid. oup.com In another study, a GC-MS method was developed to quantify monohydroxy-PAH metabolites in urine, with method detection limits ranging from 2 ng/L to 43.5 ng/L. nih.gov
| Analyte Type | Derivatization Reagent | Key Monitored Ions (m/z) | Reference |
|---|---|---|---|
| Hydroxyphenanthrenes | MSTFA | 266 (molecular ion), 251, 235, 165 | oup.com |
| Phenanthrene | N/A | 178 (molecular ion), 152, 89 | oup.com |
| Phenanthrene-d10 (Internal Standard) | N/A | 188 | researchgate.net |
| 2-OH fluorene (B118485) (Internal Standard) | MSTFA | 254 | oup.comresearchgate.net |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) for Trace Analysis
Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, offers significant advantages over conventional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times. This makes it particularly suitable for the trace analysis of this compound and its metabolites. nih.govmdpi.com
Trace Analysis Capabilities: The use of sub-2 µm particles in UPLC columns leads to sharper and narrower peaks, resulting in improved sensitivity. mdpi.com When coupled with a sensitive mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer, UPLC/MS can achieve very low limits of detection, often in the picogram to femtogram range. nih.gov This is crucial for detecting the low levels of this compound typically found in biological and environmental samples. nih.gov
Methodology: A UPLC/MS method for PAH metabolites would typically involve a reversed-phase separation on a sub-2 µm column with a fast gradient elution. mdpi.comchromatographyonline.com The mass spectrometer can be operated in various modes, including selected reaction monitoring (SRM) for targeted quantification or full scan mode for untargeted analysis. nih.govnih.gov For example, a reliable UPLC-MS/MS method was developed for detecting amino-PAHs in urine, achieving limits of quantification between 0.009 and 0.378 μg/L. chromatographyonline.com
Research Applications: UPLC/MS has been employed to investigate the presence of phenanthrene metabolites in human urine. In one study, UPLC/MS was used to confirm the presence of cis-3,4-dihydrothis compound as an early intermediate in the degradation of phenanthrene by Sphingobium yanoikuyae. mdpi.com Another study used LC-NSI-HRMS/MS to search for mercapturic acids derived from phenanthrene in smokers' urine, although none were detected. nih.gov
Spectroscopic Interrogation for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound, as well as for assessing the purity of synthesized or isolated samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules, including the stereochemistry of chiral centers. Both ¹H and ¹³C NMR are used to provide complementary information. oup.comrsc.org
Structural Assignments: The chemical shifts (δ) and coupling constants (J) in a ¹H NMR spectrum provide information about the electronic environment and connectivity of protons in the molecule. rsc.orgresearchgate.net For this compound, the aromatic protons typically appear in the downfield region (around 7-9 ppm), while the aliphatic protons on the diol ring appear more upfield. rsc.orgrsc.org The coupling patterns between adjacent protons can help to establish the relative stereochemistry of the hydroxyl groups (cis or trans). nih.gov
Stereochemical Assignments: The absolute stereochemistry of this compound enantiomers can be determined by preparing derivatives with a chiral auxiliary, such as (-)-α-methoxy-α-trifluoromethylphenylacetic acid, and analyzing the ¹H NMR spectra of the resulting diastereomers. asm.org The different spatial arrangements of the diastereomers lead to distinct chemical shifts, allowing for their differentiation and the assignment of the absolute configuration of the original diol. The absolute stereochemistry of cis- and trans-phenanthrene 3,4-dihydrodiols has been determined as (+)-(3S,4R) and (–)-(3R,4R), respectively. rsc.org
| Nucleus | Chemical Shift (ppm) and Multiplicity | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 7.88–7.80 (m, 2H), 7.77 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 2.0 Hz, 1H), 7.54–7.41 (m, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.06–6.97 (m, 1H), 6.95–6.88 (m, 1H), 6.82 (t, J = 7.3 Hz, 1H), 3.79 (t, J = 6.0 Hz, 2H), 2.93 (t, J = 6.5 Hz, 2H), 2.20–2.08 (m, 2H) | rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) | 145.83, 144.11, 134.54, 130.31, 129.27, 128.75, 127.53, 127.00, 126.35, 126.14, 125.34, 124.55, 124.40, 120.12, 118.81, 116.23, 50.60, 27.66, 22.91 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound and for confirming the identity of a known compound. rsc.orgnih.gov
Accurate Mass Determination: HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with a mass accuracy of less than 5 ppm. rsc.orgnih.gov This high accuracy allows for the calculation of a unique elemental formula for the ion, which is a critical piece of information for structural elucidation. For example, the calculated exact mass for the protonated molecule of a phenanthrene derivative [M+H]⁺ was 260.14338, and the found mass was 260.14366, confirming its elemental composition. rsc.org
Fragment Analysis: In addition to accurate mass measurements of the molecular ion, HRMS can be used to perform tandem mass spectrometry (MS/MS) experiments. In these experiments, the molecular ion is isolated and fragmented, and the accurate masses of the resulting fragment ions are measured. nih.govacs.org The fragmentation pattern provides valuable information about the structure of the molecule, as different structural isomers will often produce different fragment ions. This information can be used to distinguish between different isomers of this compound and to confirm its structure.
| Compound Type | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| Phenanthrene Derivative 1 | ESI | 260.14338 | 260.14366 | rsc.org |
| Phenanthrene Derivative 2 | ESI | 287.16417 | 287.16443 | rsc.org |
| Phenanthrene Derivative 3 | ESI | 329.21112 | 329.21144 | rsc.org |
UV-Visible and Infrared (IR) Spectroscopic Characterization for Research Verification
The structural verification of this compound, a key metabolite in phenanthrene biodegradation studies, relies on a combination of spectroscopic techniques. UV-Visible and Infrared (IR) spectroscopy are fundamental tools for confirming the presence of the characteristic functional groups and the core aromatic structure of the molecule.
UV-Visible Spectroscopy
The UV-Visible spectrum of this compound is dominated by the electronic transitions within its polycyclic aromatic hydrocarbon (PAH) core. The parent compound, phenanthrene, exhibits a series of characteristic absorption maxima. nih.gov The introduction of hydroxyl groups onto the phenanthrene ring, as in this compound, typically results in a bathochromic (red) shift of these absorption bands. Research on the closely related metabolite, phenanthrene trans-3,4-dihydrodiol, provides insight into the expected spectral characteristics. asm.org The analysis of degradation products often involves scanning for shifts in the UV spectrum; for instance, the appearance of weak absorptions at 334 nm and 349 nm during phenanthrene degradation has been attributed to the n-π* transition of a carbonyl group in aldehyde metabolites, indicating ring cleavage. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The degradation of phenanthrene to its hydroxylated metabolites is often confirmed by the appearance of new absorption bands in the IR spectrum. researchgate.net The most significant indicator for the formation of this compound is the appearance of a broad absorption band in the 3300-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Additionally, the presence of the aromatic system is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The analysis of phenanthrene degradation by Flavobacteria FCN2 showed the appearance of a strong absorption band at 1260 cm⁻¹, ascribed to C-C stretching in the carbonyl group of an arone, and a new broad band at 1734 cm⁻¹, indicating a carboxyl group, demonstrating further metabolism. researchgate.net
Below is a table summarizing the expected characteristic spectroscopic data for this compound based on its structure and data from related compounds.
| Spectroscopic Technique | Expected Feature | Approximate Wavelength/Wavenumber | Interpretation |
| UV-Visible | π → π* transitions | 250 - 350 nm | Characteristic of the phenanthrene aromatic system. nih.gov |
| Infrared (IR) | O-H stretch (broad) | 3300 - 3500 cm⁻¹ | Presence of hydroxyl (-OH) groups. researchgate.net |
| Infrared (IR) | Aromatic C-H stretch | 3000 - 3100 cm⁻¹ | Aromatic ring C-H bonds. researchgate.net |
| Infrared (IR) | Aromatic C=C stretch | 1450 - 1600 cm⁻¹ | Carbon-carbon bonds within the aromatic rings. |
Development of Specialized Extraction and Sample Preparation Protocols for Environmental Research
The accurate quantification of this compound and other phenanthrene metabolites in environmental samples necessitates robust and specialized extraction and sample preparation protocols. These methods are designed to isolate the analytes from complex matrices such as water, soil, and airborne particulates, while minimizing loss and interference.
Commonly employed techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE). For aqueous samples, SPE is a widely used technique due to its efficiency, high analyte recovery, and ability to reduce solvent consumption compared to traditional LLE. nih.govoup.com A typical SPE procedure for phenanthrene metabolites involves using a cartridge, such as Bond Elut Plexa, which is first conditioned with methanol (B129727) and deionized water. nih.gov After loading the aqueous sample, the analytes are retained on the sorbent and subsequently eluted with solvents like acetone (B3395972) and dichloromethane (B109758). nih.gov For soil and sediment samples, more rigorous methods like ASE with hexane (B92381) or Soxhlet extraction with dichloromethane are often employed to ensure efficient recovery of the analytes from the solid matrix. psu.edumdpi.comasm.org
Following initial extraction, a cleanup step is crucial to remove co-extracted interfering compounds. This is commonly achieved using column chromatography with adsorbents like silica (B1680970) gel and alumina. psu.eduasm.org The purified extract is then concentrated, often under a gentle stream of nitrogen, to a small volume. nih.govasm.org For analysis by gas chromatography-mass spectrometry (GC-MS), a derivatization step is often required to increase the volatility and thermal stability of the polar hydroxylated metabolites. A common reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into their trimethylsilyl (TMS) ethers. nih.gov
The table below outlines various extraction and preparation protocols used in environmental research for phenanthrene and its metabolites.
| Matrix | Extraction Method | Solvents/Reagents | Key Steps | Reference(s) |
| Water/Aqueous Media | Solid-Phase Extraction (SPE) | Methanol, Deionized Water, Acetone, Dichloromethane | Cartridge conditioning, sample loading, elution with organic solvents, concentration. | nih.gov |
| Water/Aqueous Media | Liquid-Liquid Extraction (LLE) | Ethyl Acetate | Supernatant is extracted multiple times with ethyl acetate, dried over sodium sulfate, and concentrated. | psu.edu |
| Soil | Accelerated Solvent Extraction (ASE) | Hexane | Freeze-dried soil is extracted under high temperature and pressure. Extract is concentrated via nitrogen stream. | mdpi.com |
| Soil | Soxhlet Extraction | Dichloromethane | Soil is extracted for an extended period (e.g., 16 hours), followed by purification via column chromatography. | psu.eduasm.org |
| Airborne Particulates | Thermal Desorption | N/A | Particulates collected on a filter are heated to desorb volatile compounds directly into a GC-MS system. | bioline.org.br |
Environmental Significance and Biogeochemical Cycling of Phenanthrene 3,4 Diol
Role as a Crucial Intermediate in the Environmental Biodegradation of Phenanthrene (B1679779)
The microbial breakdown of phenanthrene is a key process in the detoxification of contaminated environments. In aerobic degradation pathways, the initial enzymatic attack on the phenanthrene molecule by bacteria involves dioxygenase enzymes. frontiersin.orgmdpi.com This leads to the formation of a cis-dihydrodiol, with cis-3,4-dihydroxy-3,4-dihydrophenanthrene being a predominant isomer. pjoes.comnih.gov This initial product is then dehydrogenated to form phenanthrene-3,4-diol. mdpi.com
The formation of this compound is a pivotal step, as it represents the first major transformation product in the degradation cascade. From this point, the metabolic pathway can diverge. One common route involves the cleavage of the aromatic ring, leading to the formation of 1-hydroxy-2-naphthoic acid. pjoes.commdpi.com This intermediate can then be further metabolized through different pathways, such as the phthalic acid or salicylic (B10762653) acid pathways, ultimately breaking down the complex aromatic structure into simpler compounds that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. pjoes.comfrontiersin.org
Several bacterial genera, including Pseudomonas, Sphingomonas, Mycobacterium, and Arthrobacter, have been identified as capable of degrading phenanthrene, with many of these pathways proceeding through the formation of this compound. pjoes.comresearchgate.net For instance, studies on Sphingobium yanoikuyae SJTF8 and Mycobacterium sp. TJFP1 have confirmed the detection of cis-3,4-dihydrothis compound and downstream metabolites like phthalic acid, highlighting the significance of this pathway. nih.govmdpi.com
Microbial Community Dynamics and this compound Turnover in Contaminated Ecosystems
The turnover of this compound in contaminated ecosystems is intricately linked to the dynamics of the local microbial communities. The presence of phenanthrene can select for and enrich microbial populations capable of its degradation. asm.orgnih.gov In environments such as contaminated soils and sediments, the rate of phenanthrene degradation, and consequently the turnover of this compound, is dependent on the abundance and activity of these specialized microorganisms. nih.gov
Studies have shown that the composition of the microbial community can shift in response to phenanthrene contamination. For example, in the rhizosphere of ryegrass, the presence of phenanthrene led to the identification of specific operational taxonomic units (OTUs) actively involved in its degradation. acs.org The interactions between different microbial species within a consortium can also influence the degradation efficiency. In some cases, synergistic relationships between a primary degrader, like a Sphingobium species that produces this compound, and other bacteria that metabolize the downstream intermediates can lead to more complete and rapid mineralization of the parent compound. conicet.gov.ar
The bioavailability of phenanthrene is a critical factor affecting its degradation and the subsequent turnover of intermediates like this compound. mdpi.com Factors such as soil composition, the presence of other organic matter, and the production of biosurfactants by microorganisms can all influence how readily phenanthrene is available for microbial attack. mdpi.commdpi.com
Bioremediation Strategies Employing this compound Transforming Microorganisms
The ability of certain microorganisms to transform phenanthrene via the this compound pathway is the foundation for various bioremediation strategies aimed at cleaning up PAH-contaminated sites. pjoes.com Bioaugmentation, which involves the introduction of specific microbial strains or consortia with known degradative capabilities into a contaminated environment, is a promising approach. frontiersin.orgasm.org
Strains such as Sphingobium xenophagum D43FB, isolated from diesel-contaminated Antarctic soils, have demonstrated high efficiency in degrading phenanthrene, with the degradation pathway proceeding through the formation of cis-dihydrodiol intermediates. frontiersin.org Similarly, Sphingobium yanoikuyae SJTF8 has been shown to be effective in degrading high concentrations of phenanthrene, even in the presence of heavy metals, making it a robust candidate for bioremediation in co-contaminated environments. mdpi.comnih.gov The use of fungal-bacterial consortia has also been explored, as some fungi can initiate the breakdown of complex PAHs, making them more accessible to bacterial degradation. asm.org
The success of these bioremediation strategies relies on a thorough understanding of the metabolic pathways involved, including the formation and subsequent breakdown of this compound. By identifying and utilizing microorganisms that are efficient in these transformations, it is possible to enhance the natural attenuation of phenanthrene in the environment. frontiersin.orgbbrc.inmdpi.com
Photolytic and Abiotic Transformation Pathways in Aquatic and Terrestrial Environments
Beyond microbial degradation, phenanthrene and its metabolites, including this compound, can undergo transformation through abiotic processes, particularly photolysis. In aquatic and terrestrial environments, exposure to sunlight can lead to the breakdown of these compounds. cdc.gov
Investigations into Photodegradation Kinetics and Product Identification
Research into the photodegradation of phenanthrene has shown that it can be broken down under the influence of light. researchgate.netmdpi.com The kinetics of this process are influenced by various factors, including the intensity and wavelength of light, the presence of photosensitizing substances, and the environmental matrix (e.g., water, soil). While specific kinetic data for the photodegradation of this compound is less common in the literature, it is expected that as a dihydroxylated derivative of phenanthrene, it would also be susceptible to photolytic transformation. The introduction of hydroxyl groups can alter the light-absorbing properties of the molecule, potentially influencing its photodegradation rate compared to the parent phenanthrene.
Photocatalysis, using materials like titanium dioxide or zinc oxide, has been shown to be effective in degrading PAHs, including phenanthrene. mdpi.com These processes generate highly reactive oxygen species that can attack the aromatic rings, leading to their degradation. mdpi.com It is plausible that similar mechanisms would be involved in the abiotic degradation of this compound.
Oxidation by Environmentally Relevant Reactive Species
This compound can be oxidized by various environmentally relevant reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻•). nih.govacs.org These ROS can be generated through both photochemical processes and biological activity.
The oxidation of PAH trans-dihydrodiols, a class of compounds to which this compound is structurally related, by enzymes like dihydrodiol dehydrogenase can lead to the formation of catechols. acs.org These catechols can then autoxidize, a process that generates ROS, including hydrogen peroxide and superoxide anions. acs.org This process of redox cycling, where the catechol is repeatedly oxidized to a quinone and then reduced back to a catechol, can amplify the production of ROS, leading to oxidative stress and potential damage to cellular components. nih.gov While these studies often focus on the metabolic activation of PAHs in biological systems, the fundamental chemical reactions are relevant to the environmental fate of this compound. The presence of these reactive species in the environment can contribute to the abiotic transformation of this intermediate, further influencing its persistence and ultimate fate.
Theoretical and Computational Investigations of Phenanthrene 3,4 Diol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like phenanthrene-3,4-diol. These methods provide detailed insights into the electron distribution and reactivity, which are fundamental to its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as electron donor and acceptor orbitals, respectively. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for evaluating molecular chemical stability; a larger gap implies higher stability and lower chemical reactivity. numberanalytics.comconicet.gov.ar For phenanthrene (B1679779) derivatives, the HOMO is typically distributed over the phenanthrene moiety, while the LUMO is localized over the core structure. researchgate.net
Studies on halogenated phenanthrene derivatives show that substitutions on the phenanthrene ring can alter the HOMO-LUMO gap and other electronic parameters. koyauniversity.org For instance, bromination was found to reduce the HOMO-LUMO gap and increase electronegativity, thereby enhancing the electron-attracting nature of the phenanthrene rings. koyauniversity.org While specific HOMO-LUMO energy values for this compound are not extensively published, calculations on the parent phenanthrene molecule provide a baseline. researchgate.net The introduction of hydroxyl groups at the 3 and 4 positions is expected to influence the electron density and orbital energies, likely affecting the HOMO-LUMO gap and thus the molecule's kinetic stability and charge transfer characteristics.
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface and predicting reactive sites for electrophilic and nucleophilic attacks. acgpubs.org The MEP map uses a color scale to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). In this compound, the oxygen atoms of the hydroxyl groups would be expected to create regions of high negative potential, making them likely sites for electrophilic interactions and hydrogen bonding.
Table 1: Key Electronic Properties from Quantum Chemical Calculations Note: Specific values for this compound are inferred from related compounds, as direct data is limited in the reviewed literature. Values are for illustrative purposes based on typical DFT calculations.
| Parameter | Description | Predicted Trend for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | Higher than parent phenanthrene due to electron-donating OH groups. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | Slightly altered compared to parent phenanthrene. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Potentially reduced compared to phenanthrene, suggesting increased reactivity. numberanalytics.com |
| MEP Negative Regions | Electron-rich areas, typically around heteroatoms like oxygen. | Concentrated around the hydroxyl groups, indicating sites for electrophilic attack. acgpubs.org |
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)
Computational methods can predict spectroscopic properties, aiding in the identification and characterization of transient intermediates like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. researchgate.netfaccts.demdpi.com Calculations performed on phenanthrene derivatives have shown that the absorption spectra typically feature intense bands between 250 and 300 nm, with less intense bands extending to longer wavelengths. koyauniversity.org For halogenated phenanthrenes, TD-DFT calculations predicted absorption maxima (λmax) that shifted based on the substituent, for example, from 293.0 nm for pure phenanthrene to 307.2 nm for a bromo-phenanthrene. koyauniversity.org For this compound, TD-DFT would be expected to predict characteristic absorption bands influenced by the auxochromic hydroxyl groups.
The prediction of Nuclear Magnetic Resonance (NMR) spectra via quantum chemical calculations is another powerful tool for structural elucidation. acs.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, can calculate ¹H and ¹³C chemical shifts. researchgate.net Studies on various phenanthrene derivatives have demonstrated that DFT calculations can yield good agreement with experimental NMR data, helping to unambiguously assign complex spectra. tandfonline.comresearchgate.net For this compound, theoretical calculations would be crucial for assigning the chemical shifts of the aromatic protons and carbons, particularly those near the hydroxyl groups, which significantly influence the local electronic environment.
Molecular Dynamics and Docking Simulations with Relevant Enzyme Systems
This compound is an intermediate in metabolic pathways, making its interaction with enzymes a critical area of study. Molecular dynamics (MD) and docking simulations provide atomic-level insights into these interactions.
Enzyme-Substrate Interactions and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov this compound is a product of the initial dioxygenation of phenanthrene and a substrate for subsequent enzymes in the degradation pathway. mdpi.comresearchgate.net
Key enzymes in this pathway include ring-hydroxylating dioxygenases and ring-cleavage dioxygenases. mdpi.comgavinpublishers.com For example, in Mycobacterium vanbaalenii PYR-1, this compound is a substrate for the extradiol dioxygenase PhdF. researchgate.net Biochemical assays have shown that PhdF processes this compound with high efficiency (kcat/Km of 6.0 × 10⁶ M⁻¹s⁻¹), confirming it as a key step in the degradation pathway. researchgate.net
Docking studies of phenanthrene and other PAHs with enzymes like naphthalene (B1677914) dioxygenase (NDO) and catechol 2,3-dioxygenase reveal that interactions are often dominated by hydrophobic contacts within the active site. nih.govub.ac.id Docking simulations of phenanthrene with catechol 2,3-dioxygenase from Burkholderia cepacia showed a binding energy of -2.14 kcal/mol, with interactions involving key active site residues. nih.gov For this compound, docking simulations would model its specific binding pose within the PhdF active site, identifying the key amino acid residues involved in substrate recognition and catalysis through hydrogen bonding (via the diol groups) and hydrophobic interactions.
Table 2: Predicted Enzyme Interactions and Binding Affinities Note: Data is based on studies of phenanthrene and its metabolites with homologous enzymes.
| Enzyme System | Role in Relation to this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Ring-hydroxylating dioxygenase (e.g., NidAB) | Produces cis-phenanthrene-3,4-dihydrodiol (precursor) | N/A (Product) | Hydrophobic pocket, Fe-coordinating histidines |
| Dihydrodiol Dehydrogenase | Catalyzes the aromatization of the dihydrodiol to form this compound. mdpi.com | - | NAD(P)H binding site, catalytic triad |
| Extradiol Dioxygenase (e.g., PhdF) | Catalyzes the ring-cleavage of this compound. researchgate.net | High (e.g., < -6.0) | Fe(II) ion, Histidine, Glutamate residues nih.gov |
| Cytochrome P450s | Alternative pathway for PAH metabolism. | - | Heme group, Phenylalanine, Leucine residues |
Conformational Analysis and Stability Studies of this compound
The three-dimensional structure and conformational flexibility of this compound and its metabolites are critical for their biological activity and interaction with enzymes. nih.gov Molecular dynamics (MD) simulations can be used to explore the conformational landscape of such molecules in different environments, such as in aqueous solution or within an enzyme's active site. nih.govnih.gov
Studies on the diol epoxides of the related benzo[c]phenanthrene (B127203) have shown that the molecule is nonplanar and can adopt multiple low-energy conformations. nih.gov These conformations are often characterized as quasidiaxial or quasidiequatorial, and the relative stability of these forms significantly impacts their reactivity. nih.gov For this compound, conformational analysis using DFT and molecular mechanics would reveal the preferred orientations of the hydroxyl groups and the planarity of the aromatic system. mdpi.com The stability of different conformers is governed by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the adjacent hydroxyl groups. MD simulations can further reveal the dynamic behavior of the molecule, showing how its conformation fluctuates over time and in response to interactions with solvent molecules or protein residues. nih.govacs.org
Reaction Pathway Modeling and Transition State Characterization for Transformation Mechanisms
Understanding the complete degradation of phenanthrene requires modeling the reaction pathways and characterizing the transition states of each enzymatic step. This compound is a central intermediate in the most common degradation pathway. mdpi.comresearchgate.net
The aerobic degradation pathway is typically initiated by a dioxygenase, which forms cis-phenanthrene-3,4-dihydrodiol. This is followed by dehydrogenation to yield this compound. mdpi.comgavinpublishers.com The key subsequent step is the aromatic ring cleavage of this compound, catalyzed by an extradiol dioxygenase like PhdF, which cleaves the bond adjacent to the hydroxyl groups. mdpi.comresearchgate.net This ortho-cleavage leads to the formation of 1-hydroxy-2-naphthoic acid, which is then further metabolized. mdpi.commdpi.com
Computational modeling can be used to investigate the mechanism of this ring-cleavage reaction. By calculating the potential energy surface, researchers can identify the transition state structure and determine the activation energy barrier for the reaction. rsc.org For example, DFT calculations on the rearrangement of phenanthrene derivatives have been used to map reaction coordinates and identify the transition states connecting reactants to products. chinesechemsoc.orgchemrxiv.org Such calculations for the PhdF-catalyzed transformation of this compound would provide a detailed mechanistic understanding of the C-C bond cleavage, including the role of the active site Fe(II) ion and key amino acid residues in stabilizing the transition state and facilitating the reaction.
Future Research Directions and Emerging Paradigms in Phenanthrene 3,4 Diol Studies
Exploration of Novel Biocatalytic Systems and Enzymes for Enhanced Transformations
The quest for more efficient and robust methods to transform phenanthrene (B1679779) and its intermediate, phenanthrene-3,4-diol, is driving research towards the exploration of novel biocatalytic systems and enzymes. Current understanding highlights the metabolic capabilities of various microorganisms, including bacteria and fungi, in degrading polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. asm.orgresearchgate.net However, the efficiency of these natural systems can be limited. Future research is increasingly focused on discovering and engineering enzymes with enhanced catalytic activities, stability, and substrate specificity.
A significant area of exploration involves the study of microbial consortia. Fungal-bacterial consortia, for instance, have demonstrated synergistic effects in PAH degradation. asm.org Fungi, with their extracellular ligninolytic enzyme systems, can initiate the breakdown of complex PAHs into more bioavailable intermediates, which are then further degraded by bacteria. asm.org This suggests a promising avenue for developing mixed microbial cultures tailored for enhanced phenanthrene transformation. The investigation of newly isolated microbial strains from contaminated environments continues to be a valuable source of novel enzymes. For example, Stenotrophomonas maltophilia C6 has been shown to degrade phenanthrene through multiple initial dioxygenation steps, indicating a complex and potentially highly efficient enzymatic machinery. nih.gov
Metagenomic approaches are proving to be powerful tools for discovering novel enzymes from unculturable microorganisms, which represent a vast and largely untapped reservoir of genetic diversity. nih.gov By analyzing the genetic material directly from environmental samples, researchers can identify genes encoding for enzymes with potential applications in biocatalysis. nih.gov Subsequent cloning and expression of these genes in suitable hosts allow for the characterization and optimization of these novel biocatalysts. nih.govasm.org Genetic engineering techniques are also being employed to improve the performance of known enzymes. This includes site-directed mutagenesis and directed evolution to enhance catalytic efficiency, broaden substrate range, or improve stability under industrial or environmental conditions.
The table below summarizes key enzymes and microbial systems involved in phenanthrene transformation, highlighting the diversity of catalytic mechanisms.
| Microbial System | Key Enzymes | Transformation Pathway | Reference |
| Pseudomonas sp. | Dioxygenases | Degrades phenanthrene via salicylic (B10762653) acid and catechol. | oup.com |
| Fungal-Bacterial Consortium | Lignin peroxidases, Manganese peroxidases, Dioxygenases | Fungi initiate breakdown, bacteria further degrade intermediates. | asm.org |
| Stenotrophomonas maltophilia C6 | Dioxygenases | Initial dioxygenation at 1,2-, 3,4-, and 9,10-C positions. | nih.gov |
| Ochrobactrum sp. strain PWTJD | Meta-cleavage dioxygenase, Catechol 2,3-dioxygenase | Degrades phenanthrene via 2-hydroxy-1-naphthoic acid. | oup.com |
| Nocardioides sp. strain KP7 | Phenanthrene Dioxygenase | Initiates phenanthrene catabolism via the protocatechuate pathway. | asm.org |
Development of Advanced In Situ Analytical Platforms for Environmental Monitoring
Effective monitoring of phenanthrene and its metabolites, including this compound, in the environment is crucial for assessing contamination levels and the efficacy of bioremediation efforts. Traditional analytical methods, while accurate, often involve laborious and time-consuming sample collection and preparation. frontiersin.org Consequently, there is a growing need for advanced in situ analytical platforms that can provide real-time or near-real-time data on the presence and concentration of these compounds.
Future research in this area is focused on the development of biosensors and other portable analytical devices. Biosensors, which combine a biological recognition element with a signal transducer, offer the potential for highly sensitive and selective detection of specific molecules. For example, enzyme-based biosensors could utilize the specific dioxygenases involved in the initial steps of phenanthrene degradation. Antibody-based immunosensors are another promising avenue.
Spectroscopic techniques are also being adapted for in situ applications. Fluorescence spectroscopy, for instance, can be used for the rapid measurement of PAHs and their hydroxylated metabolites, as these compounds are often naturally fluorescent. frontiersin.org The development of portable and robust spectrometers, coupled with advanced data analysis techniques like chemometrics, can enhance the selectivity and accuracy of these methods in complex environmental matrices. frontiersin.org
High-performance liquid chromatography (HPLC) with fluorescence detection is a well-established laboratory method for analyzing PAH metabolites. gov.scot The miniaturization of such systems into portable or field-deployable instruments is a key goal for future development. This would enable on-site analysis, reducing the delay between sampling and obtaining results.
The table below outlines some of the current and emerging analytical techniques for monitoring phenanthrene and its metabolites.
| Analytical Technique | Principle | Application | Reference |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F) | Separation of compounds based on their physicochemical properties followed by sensitive detection of fluorescent molecules. | Quantification of specific PAH metabolites in biological and environmental samples. | gov.scot |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by identification based on their mass-to-charge ratio. | Identification and quantification of a wide range of PAH metabolites, often requiring derivatization. | gov.scotresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation and sensitive detection of metabolites. | Measurement of monophenolic metabolites of PAHs in urine. | nih.gov |
| Synchronous Fluorescence Scanning (SFS) | A screening method that measures the total fluorescence of a sample, providing an equivalent concentration of a standard compound. | Rapid screening of total PAH metabolites in samples like fish bile. | gov.scot |
Integration of Multi-omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Elucidation
A complete understanding of how microorganisms metabolize phenanthrene and the role of intermediates like this compound requires a systems-level perspective. The integration of multiple "omics" technologies—genomics, proteomics, and metabolomics—is an emerging paradigm that offers a holistic view of the metabolic pathways and regulatory networks involved in phenanthrene degradation. nih.govfrontiersin.org
Genomics and Metagenomics provide the foundational blueprint of an organism's or a community's metabolic potential. nih.govplos.org By sequencing the genomes of phenanthrene-degrading bacteria, researchers can identify the genes encoding the enzymes responsible for breaking down the aromatic rings. nih.govmdpi.com Metagenomics extends this to complex microbial communities, allowing the discovery of novel degradation pathways from unculturable organisms. plos.org
Proteomics , the large-scale study of proteins, reveals which enzymes are actively being expressed under specific conditions. frontiersin.orgresearchgate.net Comparative proteomic analyses can identify proteins that are upregulated in the presence of phenanthrene, providing direct evidence of their involvement in the degradation process. researchgate.net
Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. nih.gov By tracking the appearance and disappearance of intermediates like this compound and subsequent products, metabolomics provides a dynamic snapshot of the metabolic flux through the degradation pathway. nih.gov
The true power of this approach lies in the integration of these multi-omics datasets . researchgate.netrsc.org By combining information on the genetic potential (genomics), the functional machinery (proteomics), and the metabolic activity (metabolomics), researchers can construct detailed models of phenanthrene degradation. This integrated approach can reveal not only the core metabolic pathways but also the intricate regulatory mechanisms, cellular responses to stress, and interactions within microbial consortia. nih.govfrontiersin.org For instance, multi-omics has been proposed to understand the molecular responses of plants to phenanthrene contamination in the context of phytoremediation. researchgate.net
The table below illustrates how different omics approaches contribute to understanding phenanthrene degradation.
| Omics Approach | Key Insights Provided | Example Application | Reference |
| Genomics/Metagenomics | Identifies genes and gene clusters encoding for degradation enzymes and pathways. | Discovery of novel dioxygenase genes in phenanthrene-degrading bacteria. | nih.govplos.orgnih.gov |
| Proteomics | Identifies the actively expressed enzymes involved in phenanthrene metabolism. | Identification of differentially expressed proteins in Martelella sp. AD-3 during phenanthrene degradation. | researchgate.net |
| Metabolomics | Tracks the formation and consumption of metabolic intermediates, confirming pathway activity. | Analysis of intracellular metabolites in Sinorhizobium sp. C4 during phenanthrene degradation. | nih.gov |
| Integrated Multi-omics | Provides a comprehensive, systems-level understanding of metabolic pathways, regulation, and microbial interactions. | Assigning ecological roles to different bacterial populations within a phenanthrene-degrading consortium. | plos.org |
Elucidation of Previously Unidentified Transformation Pathways in Complex Environmental Niches
While the primary bacterial degradation pathways for phenanthrene are relatively well-characterized, there is growing evidence for the existence of novel and previously unidentified transformation routes, particularly in complex and unique environmental niches. nih.govasm.org The metabolic capabilities of microorganisms are incredibly diverse and can be shaped by the specific geochemical conditions and microbial community composition of their habitat.
Research into phenanthrene degradation in environments such as marine ecosystems, contaminated soils with co-contaminants like heavy metals, and the surfaces of building materials has revealed microbial communities with unique metabolic strategies. frontiersin.orgasm.orgoup.com For example, some marine bacteria have been shown to degrade phenanthrene despite lacking the classical biomarker genes for PAH degradation, suggesting the presence of entirely new enzymatic systems. asm.org
The co-metabolic transformation of phenanthrene, where the compound is degraded by microorganisms growing on other carbon sources, is another area where novel pathways may be discovered. asm.org In such cases, the enzymes involved may have broader substrate specificities and could lead to the formation of unusual metabolites. Studies have shown that some marine bacterial strains can degrade phenanthrene when provided with other labile carbon substrates. asm.org
The identification of these novel pathways often relies on advanced analytical techniques capable of detecting and identifying previously unknown metabolites. High-resolution mass spectrometry coupled with chromatographic separation is a powerful tool in this regard. Furthermore, the presence of unidentified metabolites in degradation studies points to gaps in our current understanding of phenanthrene metabolism. nih.govnih.gov For instance, a study on Mycobacterium sp. ELW1 identified ten unknown hydroxy-phenanthrene metabolites, highlighting the complexity of the transformation process. nih.gov
Future research will likely focus on exploring these underexplored environments and microbial groups to uncover the full spectrum of phenanthrene transformation pathways. This knowledge is not only of fundamental scientific interest but could also lead to the discovery of novel biocatalysts with unique properties for bioremediation and other biotechnological applications.
Potential for this compound in Green Chemistry and Biocatalysis Applications (excluding commercial product development)
Beyond its role as a metabolic intermediate in degradation pathways, this compound and related diol structures hold potential as building blocks or synthons in the field of green chemistry and biocatalysis. The enzymatic production of chiral diols from aromatic hydrocarbons is a key area of interest, as these molecules can serve as precursors for the synthesis of more complex, high-value chemicals.
The principle of green chemistry emphasizes the use of environmentally benign processes and renewable feedstocks. Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a cornerstone of green chemistry. The transformation of a pollutant like phenanthrene into a useful chemical intermediate such as this compound exemplifies this principle.
Research in this area could focus on:
Stereoselective Synthesis: Many enzymes, particularly dioxygenases, are highly stereoselective, meaning they produce a specific stereoisomer of the diol product. These chiral diols are valuable starting materials for the asymmetric synthesis of various compounds.
Platform Chemical Potential: this compound, with its functional hydroxyl groups and aromatic scaffold, could potentially be converted into other useful chemical structures through further enzymatic or chemical modifications. This could include ring-cleavage products that can be funneled into the production of bioplastics or other polymers.
Enzymatic Cascade Reactions: Developing multi-step enzymatic reactions in a single pot (one-pot synthesis) could allow for the conversion of phenanthrene through this compound to a more advanced intermediate without the need for isolating each product.
While the direct commercial application is outside the scope of this discussion, the fundamental research into these biocatalytic applications of this compound contributes to the broader goals of sustainable chemistry. It explores ways to add value to waste streams and utilize the metabolic diversity of microorganisms for synthetic purposes. The synthesis of octahydrophenanthrene derivatives, for example, has been explored for applications in materials science, demonstrating the potential of the phenanthrene scaffold in creating new materials.
Q & A
Q. What are the recommended synthetic methods for producing Phenanthrene-3,4-diol in laboratory settings?
this compound can be synthesized via metabolic activation using rat liver microsomes, which catalyze the conversion of benzo[c]phenanthrene to its diol form through cytochrome P450-mediated oxidation . Alternatively, chemical synthesis methods include the improved protocol by Misra and Amin (1990), which involves epoxidation of 4-methoxybenzo[c]phenanthrene followed by acid-catalyzed hydrolysis to yield anti-diol epoxides . Key reagents for these reactions include stereospecific oxidizing agents (e.g., mCPBA for epoxidation) and enzymatic co-factors (e.g., NADPH for microsomal activation).
Q. How can this compound be detected and quantified in biological matrices?
High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is widely used for separation and quantification, as demonstrated in studies analyzing DMBA-t-3,4-diol metabolites in Langerhans cell lysates . For structural confirmation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into hydroxyl group positioning and aromatic ring substitution patterns . Mass spectrometry (LC/MS/MS) is essential for identifying low-abundance metabolites, particularly diol epoxides, in complex biological samples .
Advanced Research Questions
Q. What enzyme systems drive the metabolic activation of this compound, and how do their catalytic efficiencies compare to other polycyclic aromatic hydrocarbon (PAH) diols?
Q. How do structural modifications of this compound influence its biological interactions and metabolic fate?
Substituents such as methyl or fluoro groups alter reactivity and enzyme binding. For example, 7-Methylbenz[a]anthracene-3,4-diol exhibits enhanced AKR1A1 activity (kcat/Km = 85.8 mM⁻¹min⁻¹) compared to non-methylated analogs, likely due to improved hydrophobic interactions . Conversely, fluorination at the C-5 position (as seen in fluorinated carbohydrates) can reduce metabolic stability, impacting diol-epoxide formation kinetics .
Q. How can researchers resolve discrepancies between in vitro enzyme kinetics and in vivo metabolic activation data for this compound?
Discrepancies often arise from differences in enzyme isoforms (e.g., rat vs. human AKRs) and co-factor availability (e.g., NADPH levels). To address this:
- Use humanized transgenic mouse models to better replicate human metabolism .
- Conduct comparative studies with recombinantly expressed human AKRs and cytochrome P450 isoforms under controlled co-factor conditions .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro kinetic data to in vivo scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
